molecular formula C6H2ClF2NO2 B1592152 1-Chloro-2,4-difluoro-3-nitrobenzene CAS No. 1151767-58-6

1-Chloro-2,4-difluoro-3-nitrobenzene

Cat. No.: B1592152
CAS No.: 1151767-58-6
M. Wt: 193.53 g/mol
InChI Key: OHPIHTQPKGZTFB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-3-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is characterized by a benzene ring substituted with a chlorine atom, two fluorine atoms, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-difluoro-3-nitrobenzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2,4-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to maintain the stability of the compound.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation processes. The production involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) and hydrochloric acid (HCl).

  • Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce carboxylic acids and other oxidized derivatives.

  • Reduction: Reduction reactions typically yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Chloro-2,4-difluoro-3-nitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable compound for synthesizing other chemicals, studying reaction mechanisms, and developing new materials.

Comparison with Similar Compounds

  • 2,4-Dinitrochlorobenzene

  • 2,4-Difluoronitrobenzene

  • 1-Chloro-2,4-dinitrobenzene

Properties

IUPAC Name

1-chloro-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIHTQPKGZTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612566
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151767-58-6
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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